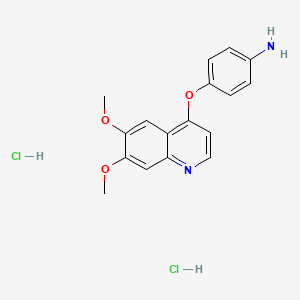
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride is a chemical compound with the molecular formula C17H18Cl2N2O3 and a molecular weight of 369.2 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its light yellow to brown powder or crystal form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures.
Solvent: Common solvents used include DMSO and methanol.
Catalysts: Potassium carbonate and alkali metal hydroxides are often used as catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle the increased volume.
Continuous monitoring: Parameters such as temperature, pressure, and pH are continuously monitored to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as crystallization and filtration to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, ethanol.
Catalysts: Potassium carbonate, alkali metal hydroxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It is known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline dihydrochloride stands out due to its specific structural features and its ability to act as a base catalyst in various reactions . Its unique combination of quinoline and aniline moieties contributes to its diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C17H18Cl2N2O3 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline;dihydrochloride |
InChI |
InChI=1S/C17H16N2O3.2ClH/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12;;/h3-10H,18H2,1-2H3;2*1H |
Clave InChI |
AHNZARFQYWBFBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















